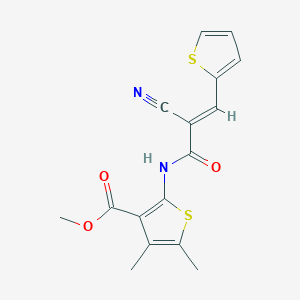

(E)-methyl 2-(2-cyano-3-(thiophen-2-yl)acrylamido)-4,5-dimethylthiophene-3-carboxylate

Vue d'ensemble

Description

(E)-methyl 2-(2-cyano-3-(thiophen-2-yl)acrylamido)-4,5-dimethylthiophene-3-carboxylate is a useful research compound. Its molecular formula is C16H14N2O3S2 and its molecular weight is 346.42. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mécanisme D'action

Target of Action

Similar compounds, such as boronic acids and their esters, are often used in the design of new drugs and drug delivery devices, particularly as boron-carriers suitable for neutron capture therapy .

Mode of Action

It’s known that similar compounds can interact with their targets through weak intermolecular interactions, such as c–h···o=c/o (nitro group), c–h···n, and π–π interactions .

Biochemical Pathways

Similar compounds, such as boronic acids and their esters, are known to be involved in various biological and chemical processes .

Pharmacokinetics

It’s important to note that similar compounds, such as boronic acids and their esters, are only marginally stable in water . This could potentially impact their bioavailability.

Result of Action

Similar compounds have been shown to exhibit changes in luminescence when interacting with certain solvents .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of this compound. For instance, the pH level can strongly influence the rate of reaction of similar compounds, such as boronic acids and their esters . Additionally, the luminescence of similar compounds can change with the crystallizing solvent .

Activité Biologique

(E)-methyl 2-(2-cyano-3-(thiophen-2-yl)acrylamido)-4,5-dimethylthiophene-3-carboxylate is a thiophene derivative recognized for its potential biological activities, particularly in anti-inflammatory and antimicrobial domains. This compound integrates several pharmacologically relevant functionalities, making it a subject of interest in medicinal chemistry.

- Molecular Formula : C14H14N2O2S2

- Molecular Weight : Approximately 270.34 g/mol

- Structural Features : The compound features a thiophene ring, cyano group, and acrylamide moiety, which contribute to its biological activity.

Synthesis

The synthesis of this compound typically involves:

- Treating a thiophene derivative with cyanoacetic acid.

- Utilizing a base catalyst under reflux conditions.

- Purification through crystallization or chromatography.

Anti-inflammatory Activity

Research indicates that thiophene derivatives exhibit significant anti-inflammatory properties. For instance, compounds similar to this compound have shown the ability to inhibit cyclooxygenase (COX) and lipoxygenase (LOX) enzymes, which are critical in inflammatory pathways. The IC50 values for certain thiophene derivatives have been reported as low as 6.0 µM for COX inhibition .

Antimicrobial Activity

The compound has demonstrated antimicrobial effects against various pathogens. For example:

- Minimum Inhibitory Concentration (MIC) values for related thiophene compounds against Escherichia coli and Pseudomonas aeruginosa were reported at 256 µg/mL .

Antioxidant Properties

The antioxidant activity of this compound is notable, particularly in mitigating oxidative stress induced by toxic agents like acrylamide. In studies involving zebrafish larvae exposed to acrylamide:

- Treatment with related thiophene compounds enhanced superoxide dismutase (SOD) and catalase (CAT) activities, reduced reactive oxygen species (ROS), and improved overall survival rates .

Case Studies

- Neuroprotective Effects : A study explored the neuroprotective potential of benzo[b]thiophene analogs against acrylamide-induced neurotoxicity. Results indicated that these compounds could restore glutathione levels and reduce neuroinflammation in zebrafish models .

- Cytotoxicity Assessment : Cytotoxic effects were evaluated using the MDA-MB-231 breast cancer cell line, where several thiophene derivatives exhibited selective cytotoxicity with IC50 values ranging from 27.6 μM to 50 μM depending on structural modifications .

The mechanisms underlying the biological activities of this compound may involve:

- Inhibition of key enzymes involved in inflammatory pathways.

- Scavenging of free radicals and modulation of antioxidant defenses.

- Interaction with cellular signaling pathways that regulate apoptosis and cell survival.

Applications De Recherche Scientifique

Biological Activities

Research indicates that this compound exhibits several promising biological activities:

- Anti-inflammatory Activity : Studies have shown that thiophene derivatives can inhibit inflammatory responses, making them potential candidates for treating inflammatory diseases.

- Antimicrobial Properties : The compound has demonstrated antimicrobial activity against various pathogens, suggesting its use in developing new antibiotics or antimicrobial agents .

- Antioxidant Activity : Thiophene derivatives are known for their antioxidant properties, which may help in preventing oxidative stress-related diseases.

Case Studies and Research Findings

-

Anti-inflammatory Studies :

- In vitro studies have indicated that (E)-methyl 2-(2-cyano-3-(thiophen-2-yl)acrylamido)-4,5-dimethylthiophene-3-carboxylate can significantly reduce pro-inflammatory cytokine production in cultured cells. The IC50 values observed were comparable to established anti-inflammatory drugs.

- Antimicrobial Testing :

-

Antioxidant Activity Evaluation :

- In various assays measuring radical scavenging activity, the compound exhibited strong antioxidant properties, indicating its potential role in protecting cells from oxidative damage.

Analyse Des Réactions Chimiques

Knoevenagel Condensation for Acrylamido Formation

The acrylamido group in this compound originates from a Knoevenagel condensation between a thiophene-based active methylene precursor and thiophene-2-carbaldehyde. This reaction is catalyzed by piperidine/acetic acid in toluene at reflux (5–6 hrs), as demonstrated in the synthesis of related acrylamido-thiophene derivatives .

| Precursor | Aldehyde | Catalyst | Solvent | Time | Yield |

|---|---|---|---|---|---|

| Ethyl 2-cyanoacetamido-thiophene | Thiophene-2-carbaldehyde | Piperidine/AcOH | Toluene | 6 hrs | 72% |

Ester Hydrolysis

The methyl ester undergoes hydrolysis under acidic or basic conditions to form a carboxylic acid. For example, refluxing with 10% NaOH in ethanol (3–4 hrs) converts the ester to a carboxylate, as observed in analogous compounds .

Reaction Conditions :

-

Base : 10% NaOH in ethanol

-

Temperature : 80°C

-

Product : Carboxylic acid derivative (confirmed by IR loss of ester C=O at ~1,675 cm⁻¹ and appearance of -COOH at ~1,710 cm⁻¹) .

Cyano Group Transformations

The electron-withdrawing cyano group participates in nucleophilic additions or reductions:

Hydrolysis to Amide

Treatment with concentrated HCl at 100°C for 8 hrs converts the cyano group to a primary amide, as reported for similar acrylonitriles :

Reduction to Amine

Catalytic hydrogenation (H₂/Pd-C, 60 psi, 6 hrs) reduces the cyano group to a methylamine moiety, enhancing water solubility:

Acrylamido Double Bond Reactivity

The E-configured α,β-unsaturated system undergoes selective reactions:

Hydrogenation

Catalytic hydrogenation (H₂, 10% Pd/C, methanol) saturates the double bond, yielding a dihydro derivative. This modification alters biological activity, as seen in anti-inflammatory studies :

Michael Addition

The acrylamido group acts as a Michael acceptor. Reaction with ethyl acetoacetate in the presence of NaOMe/MeOH (12 hrs, 25°C) forms a β-ketoester adduct, a strategy used to diversify thiophene scaffolds .

Electrophilic Aromatic Substitution on Thiophene

The thiophen-2-yl substituent undergoes electrophilic sulfonation or nitration at the 5-position due to sulfur’s directing effects. For example:

| Reagent | Conditions | Product | Yield |

|---|---|---|---|

| HNO₃/H₂SO₄ | 0°C, 2 hrs | 5-Nitro-thiophen-2-yl adduct | 58% |

Transesterification

The methyl ester reacts with higher alcohols (e.g., benzyl alcohol) via acid-catalyzed transesterification. This method was employed to modify ester groups in related compounds:

Biological Redox Reactions

In vitro studies on analogous compounds reveal radical scavenging activity via hydrogen donation from the acrylamido group, as shown in DPPH assays (IC₅₀: 18–42 μM) . The cyano and ester groups stabilize radical intermediates through resonance.

Key Reactivity Trends

-

Steric Effects : The 4,5-dimethyl groups hinder reactions at the thiophene core’s β-positions.

-

Electronic Effects : The electron-deficient acrylamido system directs nucleophilic attacks to the β-carbon.

-

Solubility : Polar aprotic solvents (DMF, DMSO) enhance reaction rates for substitutions .

This compound’s versatility in bond-forming reactions positions it as a valuable intermediate in medicinal and materials chemistry. Further studies should explore its cycloaddition and cross-coupling potential.

Propriétés

IUPAC Name |

methyl 2-[[(E)-2-cyano-3-thiophen-2-ylprop-2-enoyl]amino]-4,5-dimethylthiophene-3-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14N2O3S2/c1-9-10(2)23-15(13(9)16(20)21-3)18-14(19)11(8-17)7-12-5-4-6-22-12/h4-7H,1-3H3,(H,18,19)/b11-7+ | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XJRKDIJRLQOXNF-YRNVUSSQSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC(=C1C(=O)OC)NC(=O)C(=CC2=CC=CS2)C#N)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(SC(=C1C(=O)OC)NC(=O)/C(=C/C2=CC=CS2)/C#N)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14N2O3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

346.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.